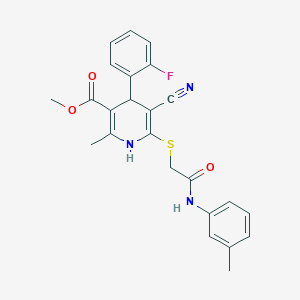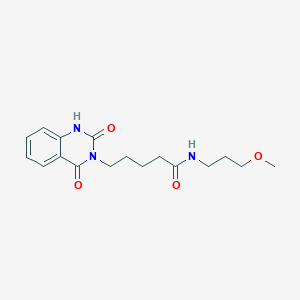
Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, "Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate," is a complex molecule that likely exhibits a range of biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and studied for various pharmacological properties, including cardiotonic activity, antihypertensive activity, and potential antineoplastic activity .
Synthesis Analysis
The synthesis of related dihydropyridine derivatives often involves multicomponent reactions, as seen in the synthesis of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, which can be further converted into various heterocyclic compounds . Similarly, ethyl and methyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids have been synthesized with different substituents, indicating the versatility of the dihydropyridine core in chemical synthesis . The synthesis of the compound of interest would likely involve similar strategies, utilizing nucleophilic reagents and multicomponent reactions to introduce the various functional groups.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography, revealing details such as ring conformations and intermolecular interactions . For instance, the crystal structure of a similar compound, ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, showed that the pyran and pyrazole rings are almost coplanar, and the phenyl ring is almost perpendicular to these two rings . These structural insights are crucial for understanding the molecular interactions and potential biological activities of these compounds.
Chemical Reactions Analysis
The dihydropyridine core is reactive and can undergo various chemical transformations. For example, the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into different heterocyclic derivatives demonstrates the reactivity of the amino and cyano groups in nucleophilic substitution reactions . The compound of interest, with its cyano, ester, and thioether groups, would also be expected to participate in a range of chemical reactions, potentially leading to the formation of new compounds with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyridine derivatives are influenced by their substituents. For instance, the introduction of polar groups or alkylthio substituents can affect the solubility, stability, and reactivity of these compounds . The presence of a fluorophenyl group in the compound of interest suggests potential interactions with biological targets, as fluorine atoms are often used to modulate the pharmacokinetic properties of pharmaceuticals. Additionally, the crystal structure and spectroscopic characterization of related compounds provide valuable information on the molecular geometry and electronic properties, which are essential for predicting the behavior of these molecules in different environments .
科学的研究の応用
Pharmacological Derivatives and Activity
Synthesis and Biological Activity
A study focused on the synthesis and evaluation of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylates for their potential antihypertensive activity. Starting from 2, 6-dihyroxy-3-cyano-4-methyl pyridine, various amino derivatives were prepared, indicating the diverse pharmacological exploration of cyano and dihydropyridine derivatives (Kumar & Mashelker, 2006).
Cardiotonic Agents
Research on ethyl or methyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids carrying different 2-substituents demonstrated their positive inotropic activity, highlighting the structure-activity relationship crucial for developing cardiotonic agents. This study suggests the potential of dihydropyridine derivatives in modulating heart function (Mosti et al., 1992).
Antimicrobial Applications
Antimicrobial Activity
3-methyl-5-isopropyl (or ethyl) 6-methyl-4-nitrophenyl-1,4-dihydropyridine-3,5-dicarboxylate derivatives were evaluated for their antimicrobial activity, showing higher sensitivity in prokaryotes compared to eukaryotes. This study underscores the utility of dihydropyridine derivatives in developing new antimicrobial agents (Olejníková et al., 2014).
Synthesis and Structural Studies
Novel Synthesis Methods
Innovative synthesis methods for dihydropyridine derivatives, as explored in studies, provide insights into developing new compounds with potential pharmacological applications. For instance, the synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate and its derivatives underscores the versatile approaches to creating novel compounds with diverse biological activities (Wu et al., 2006).
Conformational and Quantum-Chemical Studies
Conformational Analysis
Quantum chemical studies on ethyl 5-cyano-1,6-dihydro-6-oxo-3-pyridine carboxylates offer insights into the conformational preferences and structure-activity relationships of these compounds, aiding in the rational design of new therapeutic agents with enhanced efficacy (Orsini et al., 1990).
特性
IUPAC Name |
methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O3S/c1-14-7-6-8-16(11-14)28-20(29)13-32-23-18(12-26)22(17-9-4-5-10-19(17)25)21(15(2)27-23)24(30)31-3/h4-11,22,27H,13H2,1-3H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVITTADPMRAIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=CC=C3F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3010704.png)


![2-cyclopentyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3010708.png)

![N-ethyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B3010712.png)
![(3E)-3-[amino(4-methylpiperazin-1-yl)methylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B3010713.png)



![2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B3010721.png)
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(o-tolyl)acetamide](/img/structure/B3010723.png)
![2-[3-(Benzenesulfonyl)-4-[(4-chlorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B3010724.png)